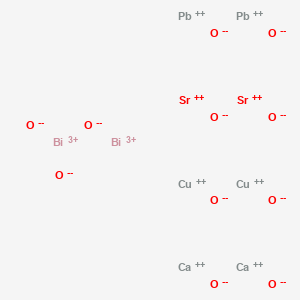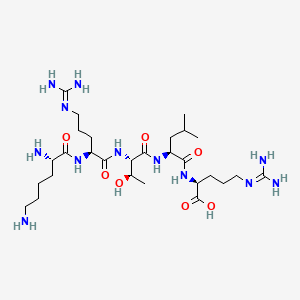
H-Lys-Arg-Thr-Leu-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“H-Lys-Arg-Thr-Leu-Arg-OH” is a peptide composed of five amino acids: Lysine (Lys), Arginine (Arg), Threonine (Thr), Leucine (Leu), and Arginine (Arg). The “H-” at the beginning indicates that the peptide starts with a free amine group, and “-OH” at the end indicates that it ends with a free carboxyl group .
Synthesis Analysis
Peptides like “this compound” are typically synthesized using solid-phase peptide synthesis (SPPS), a method that involves the stepwise addition of amino acids to a growing peptide chain attached to insoluble polymer beads . The process starts from the C-terminus and proceeds towards the N-terminus of the peptide.Molecular Structure Analysis
The molecular formula of “this compound” is C34H68N16O8, and its molecular weight is 829.01 . The exact structure would depend on the conformation of the peptide in its environment, which can be influenced by factors such as pH and the presence of other molecules .Chemical Reactions Analysis
As a peptide, “this compound” can undergo various chemical reactions. For example, it can be hydrolyzed to its constituent amino acids by proteolytic enzymes. It can also react with other molecules under certain conditions, such as in the presence of specific enzymes or reagents .Physical and Chemical Properties Analysis
The peptide “this compound” has a predicted density of 1.46±0.1 g/cm3 . Its storage temperature is recommended to be -20°C . The pKa, which is a measure of the acidity or basicity of a substance, is predicted to be 3.31±0.10 .Wissenschaftliche Forschungsanwendungen
Protein Kinase C (PKC) Substrate Synthesis : A study synthesized the peptide H-Lys-Arg-Thr-Leu-Arg-OH as a substrate for protein kinase C. This work also included the synthesis of a phosphopeptide analog and a detailed characterization of both the substrate and its phosphopeptide by C-H COSY 2D N.M.R. (de Bont et al., 2009).
Structure/Activity Relationship Studies in Neuropeptides : Research extended to structure and activity relationship studies of the neuropeptide proctolin (H-Arg-Tyr-Leu-Pro-Thr-OH), evaluating the effects of various proctolin analogues, including peptides with basic amino acid residues, on in vitro heart preparation and isolated foregut of insects. This study explored the biological implications of these analogues in insects (Kuczer et al., 1998; Kuczer et al., 2006).
Analysis of Peptide Interactions and Properties : Various studies have explored the interactions and properties of peptides similar to this compound. This includes the investigation of peptide metabolism, effects of charge and molecular weight on transdermal peptide delivery by iontophoresis, and binding selectivity of essential amino acid guests to specific hosts. These studies contribute to a broader understanding of peptide behavior in different contexts and their potential applications in biological and chemical systems (Quistad et al., 1984; Abla et al., 2005; Gao et al., 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56N12O7/c1-15(2)14-20(24(44)38-19(26(46)47)10-7-13-36-28(33)34)39-25(45)21(16(3)41)40-23(43)18(9-6-12-35-27(31)32)37-22(42)17(30)8-4-5-11-29/h15-21,41H,4-14,29-30H2,1-3H3,(H,37,42)(H,38,44)(H,39,45)(H,40,43)(H,46,47)(H4,31,32,35)(H4,33,34,36)/t16-,17+,18+,19+,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIVVZKNEWRIPR-CEGNMAFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56N12O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
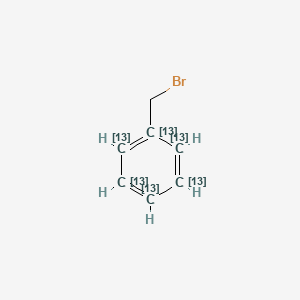



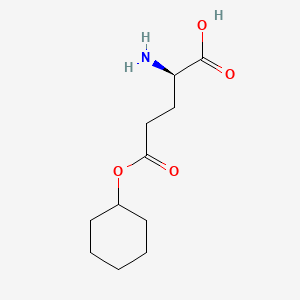
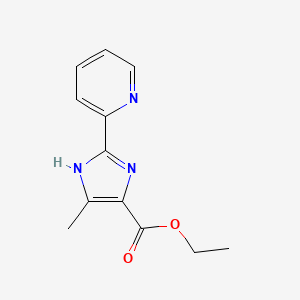
![(5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one](/img/structure/B571308.png)
